3-(3,4-Dimethoxyphenyl)-5-{[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole
Description
The compound 3-(3,4-Dimethoxyphenyl)-5-{[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole features a hybrid heterocyclic scaffold comprising both 1,2,4-oxadiazole and 1,3,4-oxadiazole rings. Key structural attributes include:
This dual-oxadiazole architecture is rare in literature, with most analogues featuring either a single oxadiazole ring or different substitution patterns. Its synthesis likely involves multi-step cyclization reactions, such as amidoxime-ester condensations or tetrazole-acid couplings under superbasic or photolytic conditions .
Properties
IUPAC Name |
2-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-(3,4-dimethylphenyl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4/c1-12-5-6-15(9-13(12)2)21-24-23-19(28-21)11-18-22-20(25-29-18)14-7-8-16(26-3)17(10-14)27-4/h5-10H,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEFCRHYSQSIWOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(O2)CC3=NC(=NO3)C4=CC(=C(C=C4)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(3,4-Dimethoxyphenyl)-5-{[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Functionalization: Introduction of the fluorobenzyl, methyl, dioxo, pyrrolidinyl, and sulfonamide groups through various organic reactions such as nucleophilic substitution, oxidation, and amide formation.
Purification: The final compound is purified using techniques like recrystallization or chromatography to ensure high purity.
Industrial production methods would likely involve optimization of these steps to maximize yield and minimize costs, often using automated and scalable processes.
Chemical Reactions Analysis
3-(3,4-Dimethoxyphenyl)-5-{[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or replace existing ones.
Hydrolysis: The compound can undergo hydrolysis, breaking down into smaller fragments.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids or bases for substitution and hydrolysis reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(3,4-Dimethoxyphenyl)-5-{[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for therapeutic applications, such as potential treatments for neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethoxyphenyl)-5-{[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Comparison with Analogues
Table 1: Key Structural Differences and Similarities
Key Observations:
- The target compound’s dual-oxadiazole system distinguishes it from mono-oxadiazole derivatives. This may enhance rigidity and binding specificity in biological targets.
- Compared to symmetric derivatives (e.g., ), its asymmetric substitution may enable selective interactions with enzymes or receptors.
Key Observations:
- The target compound’s synthesis likely follows amidoxime-ester cyclization , a method optimized for electron-deficient systems .
- Its low aqueous solubility aligns with highly lipophilic analogues (e.g., ), necessitating formulation enhancements for in vivo applications.
- The higher melting point compared to symmetric derivatives (e.g., ) suggests stronger intermolecular interactions, possibly due to π-stacking or dipole-dipole forces.
Key Predictions for the Target Compound:
- MAO Inhibition : The dimethoxyphenyl group may confer weaker MAO-B affinity than chlorinated analogues (cf. 0.42 µM in ), but improved selectivity due to reduced electrophilicity.
- Antimicrobial Potential: The dimethylphenyl group could enhance lipid bilayer penetration, similar to , but with broader spectrum due to dual-oxadiazole rigidity.
- Anticancer Activity : Structural resemblance to 1,3,4-oxadiazole-based apoptosis inducers (e.g., ) suggests possible cytotoxicity via ROS generation.
Biological Activity
The compound 3-(3,4-Dimethoxyphenyl)-5-{[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole belongs to a class of heterocyclic compounds known as oxadiazoles. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential as an anticancer agent. This article summarizes the biological activity of this compound based on recent research findings.
Anticancer Properties
-
Mechanism of Action :
- The anticancer activity of oxadiazole derivatives is attributed to their ability to interact with various molecular targets involved in cancer cell proliferation. These include enzymes such as thymidylate synthase , histone deacetylase (HDAC) , and telomerase .
- The compound may induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell cycle progression.
- Research Findings :
Antimicrobial and Antifungal Activities
- The compound has shown promising results in antimicrobial assays, indicating its potential as an antibacterial and antifungal agent. The mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic enzymes .
Additional Biological Activities
- Beyond anticancer and antimicrobial properties, oxadiazole derivatives have been explored for their anti-inflammatory , antioxidant , and antidiabetic effects. These activities suggest a broad spectrum of therapeutic applications .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural features:
| Structural Feature | Effect on Activity |
|---|---|
| Presence of methoxy groups | Enhances solubility and biological activity |
| Dimethyl substitution on the phenyl ring | Increases cytotoxicity against cancer cells |
| Oxadiazole ring | Essential for interaction with biological targets |
Case Study 1: Anticancer Efficacy
In a recent study published in Molecules, researchers synthesized several oxadiazole derivatives and evaluated their cytotoxic effects using the MTT assay on various cancer cell lines. The results indicated that compounds with specific substitutions on the oxadiazole ring exhibited IC50 values lower than standard chemotherapeutics like doxorubicin .
Case Study 2: Antimicrobial Activity
A comparative study assessed the antimicrobial efficacy of various oxadiazole derivatives against Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibition zones compared to control antibiotics, highlighting its potential as a novel antimicrobial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
